Odor Threshold Dominance Over All Tested Volatile Fatty Acids
In a comprehensive sensory study of 23 branched‑chain, odd‑numbered, and unsaturated fatty acids dispersed in acidic aqueous media (pH 2.0), 4‑ethyloctanoic acid exhibited the lowest qualitative aroma threshold of the entire set, measured at 0.006 ppm [1]. The next lowest thresholds among the tested fatty acids were 0.1–0.5 ppm for select branched‑chain acids, while the highest threshold reached 82.4 ppm, representing a >10,000‑fold potency difference. Fatty acids with branching at the 4‑position, including 4‑ethyloctanoic acid, were specifically noted to impart goaty/muttony/sheepy aroma notes [2].
| Evidence Dimension | Qualitative aroma detection threshold |
|---|---|
| Target Compound Data | 0.006 ppm |
| Comparator Or Baseline | 23 volatile fatty acids; range: 0.006–82.4 ppm |
| Quantified Difference | >10,000‑fold lower than the least potent acid tested; at least 16‑fold lower than the next most potent acid |
| Conditions | Acidic aqueous media, pH 2.0; panel of ~95 judges |
Why This Matters
Extremely low odor threshold means that significantly smaller quantities are required to achieve desired aroma intensity, directly reducing cost‑in‑use and minimizing off‑notes in complex flavor formulations.
- [1] Brennan, C. P., Ha, J. K., Lindsay, R. C. (1989). Aroma properties and thresholds of some branched‐chain and other minor volatile fatty acids occurring in milkfat and meat lipids. Journal of Sensory Studies, 4(2), 105‑120. View Source
- [2] Ha, J. K., Lindsay, R. C. (1990). Distribution of volatile branched‑chain fatty acids in various lamb tissues. Meat Science, 28(3), 205‑217. View Source
